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molecular formula C10H13BrO3 B8515719 1-(4-Bromo-3,5-dimethoxyphenyl)ethanol

1-(4-Bromo-3,5-dimethoxyphenyl)ethanol

Cat. No. B8515719
M. Wt: 261.11 g/mol
InChI Key: NFAFYRMVZKHWBN-UHFFFAOYSA-N
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Patent
US09434707B2

Procedure details

To a solution of 1-(4-bromo-3,5-dimethoxyphenyl)ethanol (10.8 g, 41.1 mmol) in anhydrous CH2Cl2 (150 mL) was added MnO2 (48 g, 552 mmol). After the mixture was placed under a drying tube and stirred at room temperature for 22 hours, it was filtered through a pad of Celite and silica gel and rinsed with EtOAc. Concentration of the filtrate in vacuo gave 1-(4-bromo-3,5-dimethoxyphenyl)ethanone as a white solid (10.3 g, 97% yield). The product was used without further purification.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
48 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH:10]([OH:12])[CH3:11])=[CH:4][C:3]=1[O:13][CH3:14]>C(Cl)Cl.O=[Mn]=O>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([C:10](=[O:12])[CH3:11])=[CH:4][C:3]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1OC)C(C)O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
48 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the mixture was placed under a drying tube
FILTRATION
Type
FILTRATION
Details
it was filtered through a pad of Celite and silica gel
WASH
Type
WASH
Details
rinsed with EtOAc

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)C(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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